

# Spectroscopic Blueprint of Quinoxaline-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **Quinoxaline-2-carbaldehyde**

Cat. No.: **B121957**

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This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) data of **quinoxaline-2-carbaldehyde**. This document outlines the structural data and provides detailed experimental protocols for the characterization of this compound, which is a significant scaffold in medicinal chemistry.

## Quantitative NMR Data

Precise  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **quinoxaline-2-carbaldehyde** is crucial for its unambiguous identification and characterization. While a definitive, consolidated dataset from primary literature was not identified in the current search, the following tables represent expected chemical shift ranges based on the analysis of closely related quinoxaline derivatives. It is important to note that actual experimental values may vary based on the solvent and spectrometer frequency used.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Quinoxaline-2-carbaldehyde**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~9.3	s	-
H-5, H-8	~8.2 - 8.0	m	-
H-6, H-7	~7.9 - 7.7	m	-
CHO	~10.1	s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Quinoxaline-2-carbaldehyde**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~152
C-3	~148
C-4a	~142
C-5	~132
C-6	~131
C-7	~130
C-8	~129
C-8a	~141
CHO	~193

## Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of quinoxaline derivatives and can be adapted for **quinoxaline-2-carbaldehyde**.

## General Synthesis of Quinoxaline Derivatives

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of

**quinoxaline-2-carbaldehyde**, a suitable precursor such as glyoxal can be reacted with o-phenylenediamine. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may be heated to facilitate the reaction.

## NMR Sample Preparation and Data Acquisition

Materials:

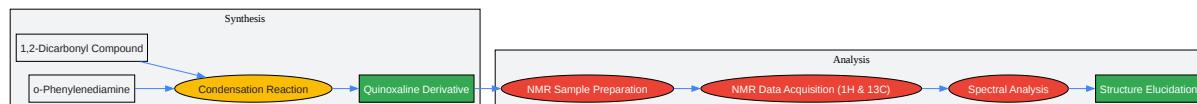
- **Quinoxaline-2-carbaldehyde** sample
- Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ))
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **quinoxaline-2-carbaldehyde** sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Add a small amount of TMS as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Spectrometer Setup: The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

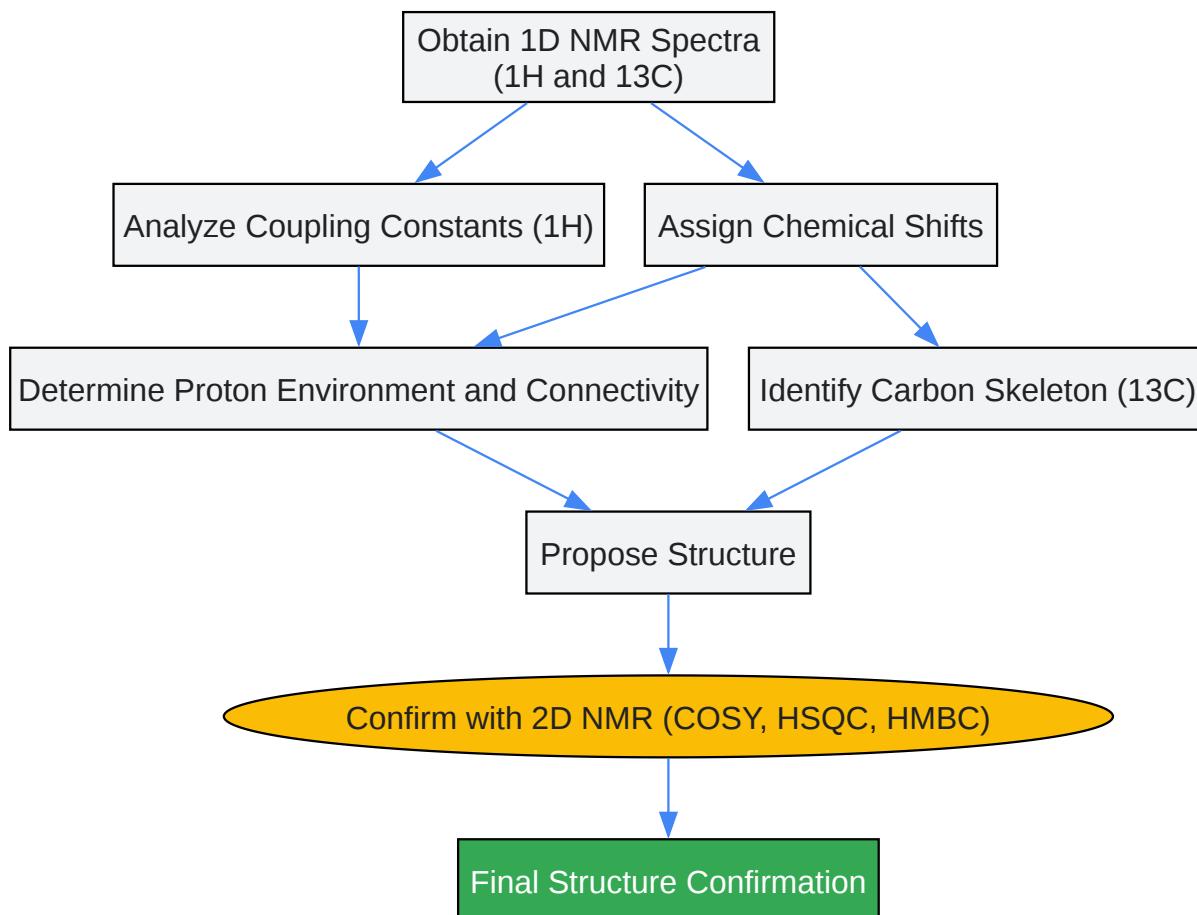
## Visualization of Methodologies

To further clarify the experimental and analytical processes, the following diagrams illustrate the general workflow for the synthesis and characterization of quinoxaline derivatives.



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Caption: General workflow for the synthesis and analysis of quinoxaline derivatives.



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